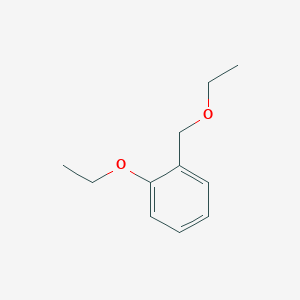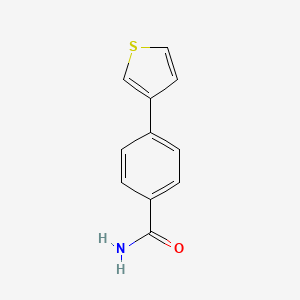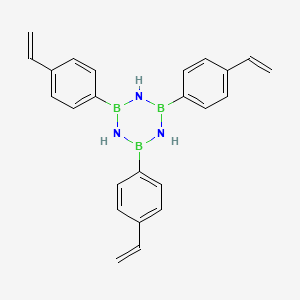
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by its unique structure, which includes three ethenylphenyl groups attached to a triazatriborinane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with 4-ethenylphenylboronic acid in the presence of a triazine derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of catalysts, such as palladium or platinum complexes, can further improve the yield and selectivity of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of boron-hydride complexes.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoboron compounds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, making the compound useful in catalysis and material science. The ethenyl groups provide sites for further functionalization, allowing the compound to participate in a variety of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Borazine, 2,4,6-tris(4-ethenylphenyl): Similar in structure but lacks the triazatriborinane core.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains a phosphine core instead of boron, used in different catalytic applications.
Uniqueness
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of novel materials and in applications requiring specific boron interactions.
Propriétés
Numéro CAS |
144865-27-0 |
|---|---|
Formule moléculaire |
C24H24B3N3 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H24B3N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18,28-30H,1-3H2 |
Clé InChI |
LXGOVZPNWQGTAN-UHFFFAOYSA-N |
SMILES canonique |
B1(NB(NB(N1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
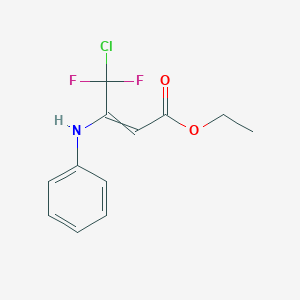
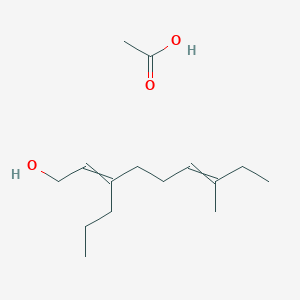
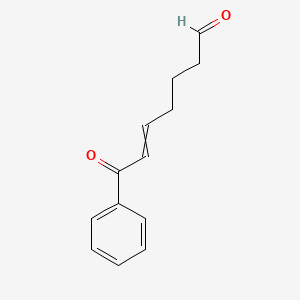
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)



![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
